N-benzyl-N'-phenyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
Overview
Description
N-benzyl-N’-phenyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine: is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of benzyl, phenyl, and piperidinyl groups attached to the triazine core, making it a molecule of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-phenyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate nitrile or amidine precursors under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the triazine core.
Attachment of Benzyl and Phenyl Groups: The benzyl and phenyl groups can be attached via nucleophilic aromatic substitution or through the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
In an industrial setting, the production of N-benzyl-N’-phenyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-phenyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
N-benzyl-N’-phenyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-benzyl-N’-phenyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-benzyl-N’-phenyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
N-benzyl-N’-phenyl-1,3,5-triazine-2,4-diamine: Lacks the piperidinyl group, which may result in different chemical and biological properties.
N-benzyl-N’-phenyl-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine: Contains a morpholinyl group instead of a piperidinyl group, leading to variations in reactivity and biological activity.
The uniqueness of N-benzyl-N’-phenyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-N-benzyl-2-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-4-10-17(11-5-1)16-22-19-24-20(23-18-12-6-2-7-13-18)26-21(25-19)27-14-8-3-9-15-27/h1-2,4-7,10-13H,3,8-9,14-16H2,(H2,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYUBQLCVOPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC=C3)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.